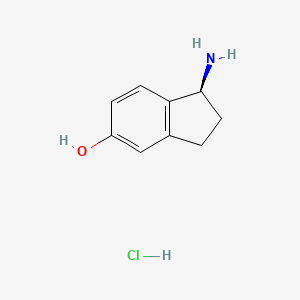
2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol (DNTFP) is a highly reactive and versatile compound that is used in a wide range of research applications. It is a colorless solid that is soluble in organic solvents such as diethyl ether, ethyl acetate, and chloroform. It has a melting point of 67-69°C and a boiling point of 159-161°C. DNTFP has been used in a variety of applications, from synthesis of organic compounds to biochemical and physiological research. In
Scientific Research Applications
2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol is used in a variety of scientific research applications, including organic synthesis, pharmaceutical chemistry, and biochemistry and physiology. It is used as a reagent in the synthesis of organic compounds, such as amines, carboxylic acids, and sulfonamides. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. In biochemistry and physiology, this compound is used in the study of enzyme kinetics and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol is not fully understood. However, it is believed that the trifluoromethylsulfonyl group of this compound acts as an electrophile, which makes it highly reactive with nucleophilic compounds. This allows it to react with amines, carboxylic acids, and sulfonamides, among other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may interact with proteins, enzymes, and other molecules in the body. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase. It has also been found to have antioxidant activity, which may have beneficial effects on the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol in laboratory experiments is its high reactivity. This allows it to be used in a wide range of reactions, from organic synthesis to biochemical and physiological research. However, the compound is also highly toxic and should be handled with care. It should only be used in a well-ventilated area and with the proper safety equipment.
Future Directions
The potential uses of 2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol are vast, and there are many potential future directions that could be explored. For example, further research could be done on the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Additionally, research could be done on the use of this compound in drug synthesis and delivery, as well as its potential uses in other areas, such as agriculture and food science. Finally, further research could be done on the mechanism of action of this compound and its interaction with other molecules.
Synthesis Methods
2,6-Dinitro-4-(trifluoromethylsulfonyl)phenol is synthesized using a number of steps. It begins with the reaction of 2-nitrophenol and trifluoromethanesulfonic anhydride in a 1:1 molar ratio. This reaction yields this compound. The reaction is carried out in a solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
properties
IUPAC Name |
2,6-dinitro-4-(trifluoromethylsulfonyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O7S/c8-7(9,10)20(18,19)3-1-4(11(14)15)6(13)5(2-3)12(16)17/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFYWTSXQOLXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)








![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)